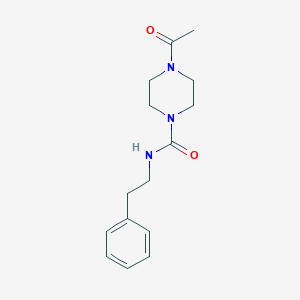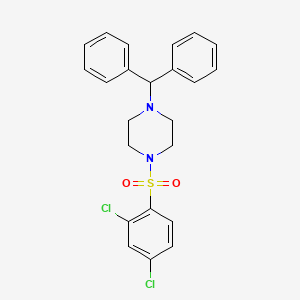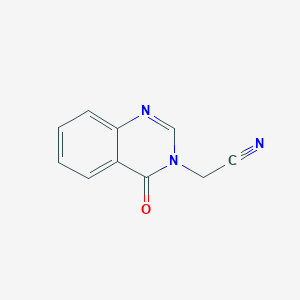
3-(azepane-1-carbonyl)-N,N-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(azepane-1-carbonyl)-N,N-dimethylaniline, also known as DMAC, is a chemical compound that belongs to the class of tertiary amides. It has a molecular weight of 256.4 g/mol and a chemical formula of C15H23N2O. DMAC is a colorless to yellowish liquid that is soluble in most organic solvents. This compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
作用机制
The mechanism of action of 3-(azepane-1-carbonyl)-N,N-dimethylaniline is not well understood. However, studies have shown that 3-(azepane-1-carbonyl)-N,N-dimethylaniline can act as a nucleophile and undergoes reactions with electrophiles. 3-(azepane-1-carbonyl)-N,N-dimethylaniline can also form hydrogen bonds with other molecules, which can affect its reactivity and properties.
Biochemical and Physiological Effects:
3-(azepane-1-carbonyl)-N,N-dimethylaniline has no significant biochemical or physiological effects on the human body. It is not known to be toxic, carcinogenic, or mutagenic. However, 3-(azepane-1-carbonyl)-N,N-dimethylaniline can cause skin irritation and allergic reactions in some individuals.
实验室实验的优点和局限性
3-(azepane-1-carbonyl)-N,N-dimethylaniline has several advantages as a reagent in laboratory experiments. It is a highly reactive and versatile compound that can be used in a wide range of reactions. 3-(azepane-1-carbonyl)-N,N-dimethylaniline is also readily available and relatively inexpensive. However, 3-(azepane-1-carbonyl)-N,N-dimethylaniline has some limitations, including its potential toxicity and skin irritant properties. Therefore, proper safety precautions should be taken when handling 3-(azepane-1-carbonyl)-N,N-dimethylaniline in the laboratory.
未来方向
There are several future directions for the research and application of 3-(azepane-1-carbonyl)-N,N-dimethylaniline. One of the significant areas of research is the development of new methods for the synthesis of 3-(azepane-1-carbonyl)-N,N-dimethylaniline and its derivatives. Another area of research is the investigation of the reactivity and properties of 3-(azepane-1-carbonyl)-N,N-dimethylaniline in different environments and under different conditions. Additionally, the potential applications of 3-(azepane-1-carbonyl)-N,N-dimethylaniline in the synthesis of new materials, such as biodegradable polymers and functionalized nanoparticles, are also areas of interest.
Conclusion:
In conclusion, 3-(azepane-1-carbonyl)-N,N-dimethylaniline is a versatile and important compound in scientific research. Its unique properties and potential applications in various fields make it an attractive reagent for laboratory experiments. The synthesis of 3-(azepane-1-carbonyl)-N,N-dimethylaniline can be achieved through several methods, and its mechanism of action is not well understood. While 3-(azepane-1-carbonyl)-N,N-dimethylaniline has no significant biochemical or physiological effects on the human body, it can cause skin irritation and allergic reactions. The future directions for the research and application of 3-(azepane-1-carbonyl)-N,N-dimethylaniline are vast, and further investigation is needed to fully understand its properties and potential applications.
合成方法
The synthesis of 3-(azepane-1-carbonyl)-N,N-dimethylaniline can be achieved through several methods. One of the most common methods is the reaction of 3-aminocapronitrile with N,N-dimethylaniline in the presence of a catalyst. This method yields 3-(azepane-1-carbonyl)-N,N-dimethylaniline in a high yield and purity. Other methods include the reaction of 3-aminocaprolactam with N,N-dimethylaniline and the reaction of 1,6-dibromohexane with N,N-dimethylaniline followed by the reaction with sodium azide and reduction.
科学研究应用
3-(azepane-1-carbonyl)-N,N-dimethylaniline has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of 3-(azepane-1-carbonyl)-N,N-dimethylaniline is in the synthesis of polyamides. 3-(azepane-1-carbonyl)-N,N-dimethylaniline is a crucial monomer in the synthesis of Nylon 6,6, which is widely used in the production of fibers, films, and plastics. 3-(azepane-1-carbonyl)-N,N-dimethylaniline is also used in the synthesis of other polyamides, including Nylon 6, Nylon 6,10, and Nylon 12.
属性
IUPAC Name |
azepan-1-yl-[3-(dimethylamino)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-16(2)14-9-7-8-13(12-14)15(18)17-10-5-3-4-6-11-17/h7-9,12H,3-6,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPFXRUGLXNPHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azepane-1-carbonyl)-N,N-dimethylaniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[2-(5-methoxy-2-methyl-4-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7466967.png)
![4-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile](/img/structure/B7466973.png)

![[2-(4-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7466983.png)
![1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide](/img/structure/B7466991.png)
![[2-(2-benzoyl-4-chloroanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7466994.png)
![[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7466999.png)
![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467008.png)
![[2-oxo-2-(4-piperidin-1-ylsulfonylanilino)ethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7467011.png)
![2-[6-(Dimethylamino)purin-9-yl]ethanol](/img/structure/B7467012.png)